Chloronitromethane Chloronitromethane
Brand Name: Vulcanchem
CAS No.: 1794-84-9
VCID: VC21107822
InChI: InChI=1S/CH2ClNO2/c2-1-3(4)5/h1H2
SMILES: C([N+](=O)[O-])Cl
Molecular Formula: CH2ClNO2
Molecular Weight: 95.48 g/mol

Chloronitromethane

CAS No.: 1794-84-9

Cat. No.: VC21107822

Molecular Formula: CH2ClNO2

Molecular Weight: 95.48 g/mol

* For research use only. Not for human or veterinary use.

Chloronitromethane - 1794-84-9

Specification

CAS No. 1794-84-9
Molecular Formula CH2ClNO2
Molecular Weight 95.48 g/mol
IUPAC Name chloro(nitro)methane
Standard InChI InChI=1S/CH2ClNO2/c2-1-3(4)5/h1H2
Standard InChI Key CGKPGVZMSKVVOF-UHFFFAOYSA-N
SMILES C([N+](=O)[O-])Cl
Canonical SMILES C([N+](=O)[O-])Cl
Boiling Point 122.5 °C

Introduction

Chemical Properties and Structure

Molecular Structure

The molecular structure of chloronitromethane has been studied using gas-phase electron diffraction and theoretical calculations . The compound features a carbon atom bonded to two hydrogen atoms, one chlorine atom, and one nitro group. This arrangement creates a molecule with specific conformational properties and electronic distribution that influence its chemical behavior.

Physical and Chemical Properties

Chloronitromethane has a molecular weight of approximately 95.48 g/mol, calculated based on its chemical formula. The compound belongs to the broader family of halonitromethanes, which are characterized by their unique reactivity patterns due to the presence of both electron-withdrawing groups (the nitro group and halogen atom).

Formation Mechanisms

Formation During Water Chlorination

One of the most significant aspects of chloronitromethane is its formation during water treatment processes, particularly chlorination. Research has elucidated the mechanisms by which this compound forms during these processes.

Detailed Reaction Pathway

The formation of chloronitromethane from methylamine during chlorination involves a series of complex chemical transformations. This process begins with N-chlorination of methylamine by hypochlorous acid to generate dichloromethylamine (DCMA). Subsequently, DCMA undergoes oxidation to form nitromethane and chloronitromethane .

The complete pathway proceeds through a series of elimination, addition, and oxidation reactions. The activation free energies (ΔG≠) for the rate-limiting steps in this process have been determined to be approximately 34-37 kcal mol⁻¹ .

Table 1: Key Steps in Chloronitromethane Formation from Methylamine

Reaction StepDescriptionActivation Energy (kcal mol⁻¹)
N-chlorination of methylamineFormation of dichloromethylamine (DCMA)First chlorination: 4-7, Second chlorination: 14-17
Oxidation of DCMAFormation of nitromethane and chloronitromethane34-37 (rate-limiting)
C-chlorinationFurther chlorination of chloronitromethaneBelow 7

Relation to Chloropicrin Formation

Research indicates that chloronitromethane plays a role as an intermediate in the formation of chloropicrin (trichloronitromethane), which is a frequently detected nitrogenous disinfection byproduct. The C-chlorination of chloronitromethane by hypochlorous acid is a relatively rapid process with activation energies below 7 kcal mol⁻¹ .

Environmental Significance

Presence as a Disinfection Byproduct

Chloronitromethane has been identified as a disinfection byproduct formed during water treatment processes, particularly chlorination. Its formation is linked to the presence of nitrogen-containing compounds like methylamine in water sources that undergo chlorination treatment .

Environmental Implications

As a disinfection byproduct, chloronitromethane raises environmental concerns due to its potential presence in treated water systems. Understanding its formation mechanisms is crucial for developing strategies to minimize its occurrence in drinking water and mitigate any potential environmental impacts.

Research Methodologies

Computational Chemistry Approaches

The investigation of chloronitromethane formation mechanisms has employed computational chemistry methods, particularly Density Functional Theory (DFT). These approaches have been instrumental in elucidating the energetics and transition states involved in the reaction pathways leading to chloronitromethane formation .

The DFT method has been utilized to calculate activation energies for various steps in the formation process, providing crucial insights into the reaction kinetics and thermodynamics. This computational approach has helped explain experimental observations regarding the formation of chloronitromethane and related compounds during water chlorination processes .

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